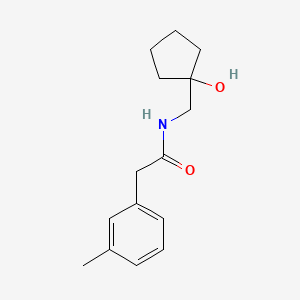

N-((1-hydroxycyclopentyl)methyl)-2-(m-tolyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of acetamide derivatives is a topic of interest in several papers. For instance, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives involves the interaction with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds . Another study describes the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions, which were evaluated as opioid kappa agonists . Additionally, the synthesis of 2-hydroxy-N-(2′-hydroxyalkyl)acetamides was achieved by reacting glycolic acid with β-aminoalcohols . These methods could potentially be adapted for the synthesis of "N-((1-hydroxycyclopentyl)methyl)-2-(m-tolyl)acetamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for understanding their chemical behavior and biological activity. X-ray diffraction analysis has been used to determine the structure of related compounds, such as the crystal and molecular structure of a cyclobutyl acetamide derivative . This technique could be employed to analyze the molecular structure of "this compound" to gain insights into its conformation and intermolecular interactions.

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions. For example, silaheterocyclic benzoxazasiloles derived from N-(2-hydroxyphenyl)acetamide are hydrolyzed to form silanols and can react with alcohols to transform into silanes . The reactivity of "this compound" could be explored in a similar manner to understand its potential for further chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The papers discuss the characterization of these compounds using techniques such as NMR, FTIR, and mass spectroscopy . These methods can be used to determine properties like solubility, melting point, and reactivity of "this compound." Additionally, the antioxidant activity of some acetamide derivatives has been evaluated, indicating potential biological relevance .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization Techniques

Synthesis Approaches : Research into the synthesis of related compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, highlights the importance of acetylation, esterification, and ester interchange steps for creating complex acetamides. These methods offer insight into the production and manipulation of N-((1-hydroxycyclopentyl)methyl)-2-(m-tolyl)acetamide for various applications (Zhong-cheng & Wan-yin, 2002).

Characterization Methods : The characterization of N-substituted amides and their derivatives is crucial for understanding their properties and potential applications. Techniques like IR and MS spectroscopy, alongside elemental analysis, play a pivotal role in elucidating the molecular structure and characteristics of these compounds (Zhong-cheng & Wan-yin, 2002).

Mechanistic Insights and Potential Applications

Mechanistic Studies : Investigations into the hydrolysis kinetics and mechanism of N-substituted amides in high-temperature water reveal the influence of substituent size on the hydrolysis rate. Such studies can provide a foundation for understanding the reactivity and stability of this compound under various conditions (P. Duan, L. Dai, & P. Savage, 2010).

Chemoselective Acetylation : The chemoselective monoacetylation of amino groups, as demonstrated in the synthesis of N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, suggests potential pathways for modifying this compound to enhance its properties for specific scientific applications (Deepali B Magadum & G. Yadav, 2018).

Free Radical Scavenging Activity : Research on derivatives of N-substituted amides, such as N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, demonstrates potent free radical scavenging activities. These findings hint at possible antioxidant applications of this compound in pharmaceuticals or materials science (Khawla Boudebbous et al., 2021).

Eigenschaften

IUPAC Name |

N-[(1-hydroxycyclopentyl)methyl]-2-(3-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2/c1-12-5-4-6-13(9-12)10-14(17)16-11-15(18)7-2-3-8-15/h4-6,9,18H,2-3,7-8,10-11H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRSTBUTVIZTMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC2(CCCC2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(Methylamino)-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2506638.png)

![N-(3,3-diphenylpropyl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2506639.png)

![Methyl 2-[(2-phenylimidazo[1,2-a]pyrimidin-3-yl)sulfanyl]benzoate](/img/structure/B2506643.png)

![3-(furan-2-ylmethyl)-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/no-structure.png)

![2-(1-(2,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2506646.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-(4-chloro-3-fluorophenyl)propanamide](/img/structure/B2506650.png)

![5,7-dimethyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2506652.png)